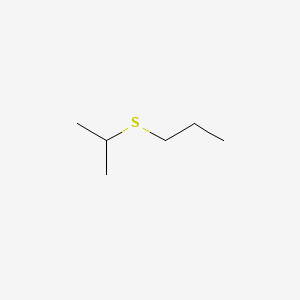

ISOPROPYL N-PROPYL SULFIDE

Description

The exact mass of the compound 1-((1-Methylethyl)thio)propane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propan-2-ylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-4-5-7-6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFDQOJJDDORSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198200 | |

| Record name | 1-((1-Methylethyl)thio)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5008-73-1 | |

| Record name | 1-[(1-Methylethyl)thio]propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5008-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl propyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005008731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((1-Methylethyl)thio)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(1-methylethyl)thio]propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL PROPYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3V2T3L7XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ISOPROPYL N-PROPYL SULFIDE chemical and physical properties

Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Isopropyl n-propyl sulfide (1-(isopropylthio)propane) is an unsymmetrical dialkyl sulfide characterized by its penetrative sulfurous odor and high flammability. While structurally simple, it serves as a critical model compound in the study of thioether metabolism (S-oxidation) and as a volatile intermediate in the flavor and fragrance industry. This guide synthesizes its core physicochemical properties, synthetic pathways, and spectroscopic signatures to support precision in experimental design.

Chemical Identity & Structural Analysis

The compound features a central sulfur atom bridging a linear propyl chain and a branched isopropyl group. This asymmetry introduces distinct steric environments, influencing both its nucleophilicity and spectral characteristics.

| Parameter | Data |

| IUPAC Name | 1-(Propan-2-ylsulfanyl)propane |

| Common Synonyms | Isopropyl propyl sulfide; 2-Propyl propyl sulfide; 1-((1-Methylethyl)thio)propane |

| CAS Registry Number | 5008-73-1 |

| Molecular Formula | |

| Molecular Weight | 118.24 g/mol |

| SMILES | CCCSC(C)C |

| InChI Key | BDFDQOJJDDORSR-UHFFFAOYSA-N |

Physical & Chemical Properties

The following data represents consensus values from experimental and thermodynamic databases.

| Property | Value / Range | Condition / Note |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 130–132 °C | @ 760 mmHg |

| Melting Point | -96.7 °C | (Estimate) |

| Density | 0.833 – 0.843 g/cm³ | @ 25 °C |

| Refractive Index ( | 1.443 – 1.446 | @ 20 °C |

| Flash Point | 23 °C (73 °F) | Highly Flammable |

| Solubility | Insoluble in water | Soluble in EtOH, oils, ether |

| Vapor Pressure | ~10 mmHg | @ 25 °C (Estimate) |

Spectroscopic Characterization

Accurate identification relies on distinguishing the branched isopropyl signals from the linear propyl chain.

Nuclear Magnetic Resonance (NMR)

-

H NMR (300 MHz,

-

2.95 (sept, 1H): The methine proton of the isopropyl group (

-

2.48 (t, 2H): The methylene protons adjacent to sulfur on the propyl chain (

- 1.60 (m, 2H): The central methylene of the propyl chain.

- 1.26 (d, 6H): The gem-dimethyl protons of the isopropyl group.

- 1.00 (t, 3H): The terminal methyl of the propyl chain.

-

2.95 (sept, 1H): The methine proton of the isopropyl group (

-

C NMR (75 MHz,

-

~41.0: Methine carbon (

-

~34.0: Methylene carbon (

- ~23.5: Isopropyl methyl carbons.

- ~23.0: Propyl central methylene.

- ~13.5: Propyl terminal methyl.

-

~41.0: Methine carbon (

Mass Spectrometry (EI, 70 eV)

-

Molecular Ion (

): m/z 118 (Distinct, though often not the base peak). -

Base Peak: m/z 43 (

) or m/z 75 ( -

Fragmentation: Characteristic loss of alkyl groups.

- (Loss of Propyl or Isopropyl radical).

- (Formation of propyl cation).

Synthesis & Production

The most robust synthetic route involves the Williamson-type nucleophilic substitution of an alkyl halide with a thiolate anion. This method is preferred for its high yield and specificity.

Protocol: Thiol Alkylation

-

Reagents: 2-Propanethiol (1.0 eq), 1-Bromopropane (1.1 eq), Sodium Ethoxide (NaOEt) or NaOH.

-

Solvent: Ethanol (anhydrous).

-

Procedure:

-

Dissolve sodium metal or NaOH in ethanol to generate the ethoxide/hydroxide base.

-

Add 2-Propanethiol dropwise at 0°C to form sodium 2-propanethiolate.

-

Add 1-Bromopropane slowly to the stirring thiolate solution.

-

Reflux for 2–4 hours to ensure completion (

mechanism). -

Workup: Quench with water, extract with ether, dry over

, and distill.

-

Synthesis Workflow Diagram

Figure 1: Nucleophilic substitution pathway for the synthesis of this compound via thiolate intermediate.

Reactivity & Metabolism

As a dialkyl sulfide, the compound acts as a nucleophile and a reducing agent. Its metabolic fate is primarily governed by S-oxidation .

Oxidative Pathways

In biological systems (via Flavin-containing Monooxygenases - FMOs or Cytochrome P450) and synthetic applications (using

-

Sulfoxide Formation: Oxidation to 1-(isopropylsulfinyl)propane . This center becomes chiral, creating a racemic mixture of enantiomers.

-

Sulfone Formation: Further oxidation yields 1-(isopropylsulfonyl)propane , a highly stable, non-volatile solid/oil.

Metabolic Pathway Diagram

Figure 2: Sequential S-oxidation pathway relevant to metabolic degradation and synthetic derivatization.

Applications & Regulatory Status

-

Flavor & Fragrance: Used as a high-impact aroma chemical to impart sulfurous, onion, or tropical fruit notes.

-

Regulatory Note: While naturally occurring in some Allium species, its use as a direct food additive is strictly regulated. Some regulatory bodies classify it as "Not for flavor use" in its pure form due to potency and safety profiles, restricting it to use as an intermediate or in trace quantities within complex formulations.

-

-

Research: Serves as a standard for calibrating gas chromatography (GC) systems for sulfur detection and as a substrate for studying enzyme kinetics in sulfide oxidation.

Safety & Handling Protocols

Hazard Classification: Highly Flammable Liquid (Category 2), Skin Irritant (Category 2), Eye Irritant (Category 2A).

Handling Procedures

-

Engineering Controls: Always handle within a certified chemical fume hood. The odor threshold is extremely low (ppb range); fugitive emissions will cause facility-wide evacuation if not contained.

-

PPE: Butyl rubber gloves (sulfides penetrate nitrile), chemical splash goggles, and flame-retardant lab coat.

-

Storage: Store under inert gas (

or Ar) in a flammables cabinet, away from oxidizing agents (peroxides, nitrates). -

Spill Management: Do not wash down the drain. Adsorb with activated carbon or vermiculite. Treat the waste with dilute bleach (sodium hypochlorite) to oxidize the sulfide to the less odorous sulfoxide/sulfone before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78708, Isopropyl propyl sulfide. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Propane, 1-[(1-methylethyl)thio]- Mass Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

-

The Good Scents Company. Isopropyl Propyl Sulfide Flavor and Fragrance Information. Retrieved from [Link]

- Organic Syntheses.General Procedure for Sulfide Synthesis via Thiol Alkylation. (Generalized reference for the described protocol).

-

European Chemicals Agency (ECHA). Registration Dossier: Sulfides and their hazard classifications. Retrieved from [Link]

Sources

Advanced Technical Guide: Synthesis of Isopropyl n-Propyl Sulfide

CAS: 5008-73-1 (also referenced as 17724-44-6) IUPAC Name: 1-(Propan-2-ylsulfanyl)propane Target Audience: Senior Research Scientists, Process Chemists

Executive Summary & Strategic Architecture

Isopropyl n-propyl sulfide is an unsymmetrical thioether characterized by a sulfur atom bridging a primary propyl group and a secondary isopropyl group. While conceptually simple, its synthesis requires rigorous regiochemical control to avoid the formation of symmetrical byproducts (di-n-propyl sulfide or di-isopropyl sulfide) or elimination products (propene).

This guide delineates two distinct synthesis pathways selected for their operational reliability and mechanistic integrity:

-

The Kinetic Control Route (Lab Scale): A modified Williamson ether synthesis optimized to suppress E2 elimination.

-

The Atom-Economy Route (Industrial/Green): Acid-catalyzed hydrothiolation of propene, leveraging Markovnikov selectivity.

Strategic Decision Matrix

The choice of pathway depends on scale and available instrumentation.

| Feature | Route A: Nucleophilic Substitution | Route B: Hydrothiolation |

| Mechanism | Electrophilic Addition (Markovnikov) | |

| Key Advantage | High regioselectivity; predictable yield. | 100% Atom Economy; Solvent-free potential. |

| Primary Risk | E2 Elimination (if reagents mismatched).[1] | Polymerization; Anti-Markovnikov impurities. |

| Scale | Gram to Kilogram (Batch). | Multi-Kilogram (Continuous Flow). |

Pathway A: The "Inverted" Nucleophilic Substitution (Recommended)

Mechanistic Causality & Reagent Design

The standard synthesis of unsymmetrical sulfides involves reacting a thiolate with an alkyl halide. However, the choice of nucleophile/electrophile partners is critical.

-

The Flawed Approach: Reacting Propane-1-thiol with 2-Bromopropane.

-

Failure Mode: 2-Bromopropane is a secondary halide. In the presence of a strong nucleophile/base (thiolate), steric hindrance favors E2 elimination , yielding propene gas and lowering yield.

-

-

The Optimized Approach: Reacting Propane-2-thiol (Isopropyl thiol) with 1-Bromopropane.

-

Success Mode: 1-Bromopropane is a primary halide.[2] The unhindered backside attack favors

substitution over elimination, ensuring high yields of the target sulfide.

-

Validated Protocol

Reagents:

-

Propane-2-thiol (Isopropyl mercaptan) [CAS: 75-33-2]

-

1-Bromopropane (n-Propyl bromide) [CAS: 106-94-5]

-

Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)

-

Solvent: Anhydrous Ethanol (for NaOEt) or DMF (for NaH)

Step-by-Step Methodology:

-

Thiolate Formation:

-

In a 3-neck round-bottom flask under Nitrogen atmosphere, dissolve 1.1 equivalents of Sodium Ethoxide in anhydrous ethanol.

-

Cool to 0°C. Add 1.0 equivalent of Propane-2-thiol dropwise.

-

Checkpoint: The solution should remain clear. Evolution of heat indicates deprotonation (

).

-

-

Nucleophilic Attack:

-

Add 1.0 equivalent of 1-Bromopropane dropwise via an addition funnel, maintaining temperature <10°C to prevent exotherms.

-

Once addition is complete, warm to room temperature, then reflux for 2–4 hours.

-

Kinetics: The reaction is second-order. Monitoring via GC-MS should show the disappearance of the bromide peak.

-

-

Workup & Purification:

-

Quench with water. Extract the organic layer with diethyl ether or pentane.

-

Wash with 10% NaOH (to remove unreacted thiol—critical for odor control).

-

Dry over

and concentrate. -

Distillation: Purify via fractional distillation. Target fraction: 130–132°C .

-

Reaction Logic Visualization[1]

Figure 1: Mechanistic flow of the optimized SN2 pathway, highlighting the suppression of elimination side-products.

Pathway B: Acid-Catalyzed Hydrothiolation (Industrial)

Mechanistic Insight

This route involves the addition of Propane-1-thiol across the double bond of Propene. The regioselectivity is dictated by the catalyst:

-

Radical/UV conditions: Anti-Markovnikov addition

Di-n-propyl sulfide (Undesired). -

Acid Catalysis (

): Markovnikov addition

Protocol (Zeolite/Acid Catalysis)

Reagents:

Workflow:

-

Reactor Setup: Use a pressurized autoclave or a continuous flow fixed-bed reactor.

-

Loading: Load the solid acid catalyst. Pressurize with Propene (excess, 2-3 eq) and inject Propane-1-thiol.

-

Reaction: Heat to 60–80°C.

-

Separation: Vent excess propene. Filter catalyst.[1] Distill the liquid product.

Pathway Visualization[11]

Figure 2: Selectivity map for the hydrothiolation of propene. Acid catalysis is required to force the Markovnikov product.

Characterization & Data Validation

To ensure the integrity of the synthesized compound, compare experimental data against these standard values.

| Property | Value / Range | Validation Method |

| Boiling Point | 130 – 132 °C | Distillation head temperature |

| Density | 0.833 g/mL (at 25°C) | Pycnometer / Density Meter |

| Refractive Index | Refractometer | |

| Appearance | Colorless liquid | Visual Inspection |

| Odor | Pungent, alliaceous (garlic/onion) | Organoleptic (Use Caution) |

NMR Fingerprint (

-

NMR: Look for the septet at

- NMR: Distinct peaks for the secondary carbon (isopropyl) vs. primary carbons (n-propyl).

Safety & Handling (The "Stench" Factor)

Working with low molecular weight sulfides requires strict containment protocols.

-

Containment: All reactions must be performed in a fume hood with a minimum face velocity of 100 fpm.

-

Neutralization: Keep a "Bleach Bath" (10% Sodium Hypochlorite) ready.

-

Chemistry:

(Sulfoxides/Sulfones are odorless). -

Soak all glassware in bleach before removing from the hood.

-

-

PPE: Double nitrile gloves are recommended. Sulfur compounds can permeate latex rapidly.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78708, Isopropyl propyl sulfide. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Williamson ether/sulfide synthesis protocols).

- Mukhopadhyay, P., et al. (2008). Rotational Spectrum and Internal Rotation of Isopropyl Propyl Sulfide. Journal of Molecular Spectroscopy.

Sources

- 1. youtube.com [youtube.com]

- 2. What product is formed when 1-bromopropane reacts with each of th... | Study Prep in Pearson+ [pearson.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. Isopropyl propyl sulfide | C6H14S | CID 78708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

IUPAC name and synonyms for ISOPROPYL N-PROPYL SULFIDE

CAS Registry Number: 5008-73-1 Document Type: Technical Reference Guide Status: Validated

Executive Summary

Isopropyl n-propyl sulfide (1-(propan-2-ylsulfanyl)propane) is an asymmetric dialkyl thioether characterized by its potent alliaceous and tropical olfactory profile. While structurally simple, its synthesis and handling require precise control due to the volatility of sulfur intermediates and the propensity for elimination side reactions during alkylation. This guide provides a rigorous examination of its nomenclature, optimized synthetic protocols, and physicochemical characterization, designed for application scientists in flavor chemistry and organic synthesis.

Part 1: Nomenclature & Identification

Accurate identification is critical in patent literature and regulatory filings. The IUPAC naming conventions for asymmetric sulfides prioritize the larger alkyl group as the parent alkane or treat the sulfide as a functional class.

Nomenclature Hierarchy

| Standard | Name | Technical Note |

| Preferred IUPAC Name (PIN) | 1-(Propan-2-ylsulfanyl)propane | Treats the propyl chain (C3) as the parent; the isopropylthio group is the substituent. |

| Systematic Alternative | 2-(Propylsulfanyl)propane | Treats the isopropyl group as the parent. |

| Functional Class Name | Isopropyl propyl sulfide | Most common in industrial/commercial contexts. |

| Synonyms | 2-Propyl propyl sulfide; Propyl isopropyl thioether | Used interchangeably in older literature. |

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11][12]

Part 2: Physicochemical Profile

The following data aggregates experimental values and high-confidence predictions for process engineering.

| Property | Value | Relevance |

| Molecular Weight | 118.24 g/mol | Stoichiometric calculations. |

| Boiling Point | 132–134 °C | Purification via fractional distillation. |

| Density | 0.83 g/mL (at 20 °C) | Phase separation in aqueous workups. |

| Flash Point | ~23 °C (Closed Cup) | Critical Safety: Class 1B Flammable Liquid. |

| LogP (Octanol/Water) | ~2.9 (Predicted) | Indicates high lipophilicity; bioaccumulative potential. |

| Organoleptics | Sulfurous, onion-like, tropical fruit (dilute) | Potent odor threshold (ppb range). |

Part 3: Synthetic Pathways & Protocols

Strategic Route Selection

The synthesis of asymmetric sulfides relies on the Williamson ether synthesis analog (thiol alkylation). However, the choice of nucleophile and electrophile is the critical determinant of yield .

-

Pathway A (Optimal): Nucleophilic attack of Propane-2-thiolate on 1-Bromopropane .

-

Rationale: 1-Bromopropane is a primary halide, highly susceptible to

attack with minimal steric hindrance.

-

-

Pathway B (Sub-optimal): Nucleophilic attack of Propane-1-thiolate on 2-Bromopropane .

Protocol: Optimized Thiol Alkylation ( )

Objective: Synthesis of this compound via Pathway A.

Reagents

-

Propane-2-thiol (Isopropyl mercaptan) [1.05 eq]

-

1-Bromopropane [1.0 eq]

-

Sodium Ethoxide (NaOEt) [1.1 eq] (21% wt in Ethanol)

-

Ethanol (Anhydrous) as solvent.

Step-by-Step Methodology

-

Thiolate Formation: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge the Sodium Ethoxide solution under

atmosphere. Cool to 0 °C. -

Nucleophile Generation: Add Propane-2-thiol dropwise over 20 minutes. The reaction is exothermic; maintain temperature <10 °C to prevent solvent boil-off. Stir for 30 minutes to ensure complete formation of sodium propane-2-thiolate.

-

Alkylation: Add 1-Bromopropane dropwise. Once addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

-

Checkpoint: Monitor reaction progress via GC-FID. Disappearance of 1-bromopropane indicates completion.

-

-

Workup: Cool to room temperature. Quench with water (equal volume) to dissolve NaBr salts. Extract the organic layer with diethyl ether or pentane (

). -

Purification: Wash combined organics with 10% NaOH (to remove unreacted thiol) followed by brine. Dry over anhydrous

. -

Isolation: Concentrate under reduced pressure. Perform fractional distillation at atmospheric pressure. Collect the fraction boiling at 130–134 °C.

Mechanistic Visualization

The following diagram illustrates the

Caption: Mechanistic flow of the optimized SN2 alkylation, highlighting the selection of a primary electrophile to maximize substitution over elimination.

Part 4: Analytical Characterization

Confirming the structure requires validating the presence of both the isopropyl (branched) and n-propyl (linear) chains.

Diagnostic NMR Signatures (Predicted in )

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1.01 | Triplet ( | 3H | Propyl | |

| 1.25 | Doublet ( | 6H | Isopropyl | |

| 1.62 | Multiplet (sextet) | 2H | Propyl | |

| 2.49 | Triplet ( | 2H | Propyl | |

| 2.92 | Septet ( | 1H | Isopropyl |

Mass Spectrometry (EI, 70 eV)

-

Molecular Ion (

): m/z 118 -

Base Peak: m/z 43 (Isopropyl cation

) or m/z 75 ( -

Fragment: m/z 41 (Allyl cation, common in propyl chains).

Part 5: Biological & Metabolic Context

In drug development and toxicology, understanding the metabolic fate of thioethers is vital. Sulfides undergo S-oxidation via Flavin-containing Monooxygenases (FMO) and Cytochrome P450 enzymes.

Metabolic Pathway

-

Sulfoxidation: The sulfide is oxidized to the Sulfoxide (chiral center introduced).

-

Sulfonation: Further oxidation yields the Sulfone (highly polar, readily excreted).

Caption: Sequential oxidation pathway of dialkyl sulfides mediated by hepatic enzymes.

References

-

NIST Chemistry WebBook. Propane, 1-[(1-methylethyl)thio]- (CAS 5008-73-1). National Institute of Standards and Technology. Link

-

PubChem. Isopropyl propyl sulfide (Compound).[6] National Library of Medicine. Link

- McMurry, J.Organic Chemistry: Structure and Reactivity of Ethers and Sulfides. Cengage Learning. (Standard text for Williamson Ether/Sulfide synthesis mechanisms).

- Boelens, M. H., et al.Volatile Flavor Compounds of Onions and Garlic. Journal of Agricultural and Food Chemistry. (Context for organoleptic properties of alkyl sulfides).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Propane, 1-[(1-methylethyl)thio]- [webbook.nist.gov]

- 3. ISOPROPYL PROPYL SULFIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. isopropyl propyl sulfide [stenutz.eu]

- 5. This compound | 5008-73-1 [chemicalbook.com]

- 6. Isopropyl propyl sulfide | C6H14S | CID 78708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Propanethiol - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. echemi.com [echemi.com]

Technical Monograph: Isopropyl Propyl Sulfide (CAS 5008-73-1)

A Model Thioether for Metabolic Profiling and Organic Synthesis

Executive Summary

CAS Number: 5008-73-1 Chemical Name: Isopropyl Propyl Sulfide (1-[(1-methylethyl)thio]propane) Molecular Formula: C₆H₁₄S Molecular Weight: 118.24 g/mol Class: Alkyl Sulfide / Thioether[1][2][3]

Target Audience: Medicinal Chemists, DMPK (Drug Metabolism and Pharmacokinetics) Scientists, and Process Chemists.

Scope: This technical guide moves beyond basic property listing to analyze CAS 5008-73-1 as a functional probe in drug metabolism and a versatile building block in organic synthesis. While often encountered as a volatile sulfur compound (VSC) in flavor chemistry, its structural simplicity makes it an ideal model for studying S-oxidation pathways mediated by Flavin-containing Monooxygenases (FMOs) versus Cytochrome P450s (CYPs).

Part 1: Chemical Identity & Physicochemical Profile

Understanding the physicochemical behavior of Isopropyl Propyl Sulfide is critical for handling its volatility in experimental assays and predicting its membrane permeability.

| Property | Value | Relevance to Experimental Design |

| Boiling Point | 132 °C (approx.) | Moderate volatility; requires sealed vessels for incubation assays to prevent evaporative loss. |

| Density | 0.83 g/mL | Less dense than water; phase separation occurs in aqueous extraction without co-solvents. |

| LogP | ~2.54 (Predicted) | Highly lipophilic; indicates high membrane permeability and rapid microsomal uptake in ADME assays. |

| Odor Threshold | Low (ppb range) | Potent sulfurous/allium odor; requires fume hood handling and specific waste disposal protocols (bleach oxidation). |

| Solubility | Organic solvents (Ethanol, DMSO) | Stock solutions should be prepared in DMSO for biological assays to ensure miscibility. |

Part 2: Synthesis & Manufacturing Logic

For researchers requiring high-purity standards for metabolic studies, synthesis via nucleophilic substitution is the gold standard. This pathway allows for the introduction of isotopic labels (e.g., deuterium or ¹³C) if required for mass spectrometry.

Mechanism: Nucleophilic Thiol Alkylation

The synthesis relies on the Williamson ether synthesis analogue using a thiolate nucleophile. Two retrosynthetic disconnections are possible, but the reaction of propane-1-thiol with isopropyl bromide is often preferred due to the higher reactivity of the primary thiol and the secondary halide.

DOT Diagram: Synthetic Pathway

Figure 1: Convergent synthesis of Isopropyl Propyl Sulfide via SN2 nucleophilic substitution.

Protocol 1: Laboratory Scale Synthesis

-

Reagents: Propane-1-thiol (1.0 eq), Isopropyl bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (Solvent).

-

Procedure:

-

Suspend K₂CO₃ in acetone under N₂ atmosphere.

-

Add Propane-1-thiol dropwise at 0°C (Caution: Exothermic/Stench).

-

Stir for 30 minutes to generate the thiolate.

-

Add Isopropyl bromide dropwise.

-

Reflux for 4–6 hours.

-

-

Work-up: Filter salts, concentrate filtrate, and purify via fractional distillation.

-

Validation: Confirm structure via ¹H-NMR (look for septet at ~2.9 ppm for the isopropyl CH).

Part 3: Metabolic Pharmacology (The "Drug Dev" Core)

For drug development professionals, CAS 5008-73-1 serves as a metabolic probe . Thioethers are susceptible to S-oxidation , a major metabolic clearance pathway. Differentiating whether a drug candidate is metabolized by CYP450 or FMO is crucial because FMOs are generally non-inducible and less prone to drug-drug interactions (DDIs).

Mechanism of Action: S-Oxidation

Isopropyl Propyl Sulfide undergoes sequential oxidation:

-

Sulfide → Sulfoxide: Chiral center formation (sulfur atom). Mediated by both FMO (specifically FMO3) and CYP (e.g., CYP2C9, CYP3A4).

-

Sulfoxide → Sulfone: Further oxidation, typically CYP-mediated.

DOT Diagram: Metabolic Fate

Figure 2: Biotransformation pathway of CAS 5008-73-1 showing the critical S-oxidation step.

Part 4: Experimental Protocols

Protocol 2: Microsomal Stability & Metabolite Identification

Objective: Determine the intrinsic clearance and identify S-oxidized metabolites.

Materials:

-

Pooled Human Liver Microsomes (HLM).

-

NADPH Regenerating System.

-

Test Compound: Isopropyl Propyl Sulfide (10 mM stock in DMSO).

-

Quenching Solution: Acetonitrile with Internal Standard (e.g., Warfarin).

Workflow:

-

Pre-incubation: Mix HLM (0.5 mg/mL protein) with Phosphate Buffer (pH 7.4) and Test Compound (1 µM final) at 37°C for 5 min.

-

Note: Use gas-tight vials to prevent volatilization of the parent sulfide.

-

-

Initiation: Add NADPH to start the reaction.

-

Sampling: At T=0, 5, 15, 30, and 60 min, remove aliquots and quench immediately in ice-cold Acetonitrile.

-

Analysis (LC-MS/MS):

-

Column: C18 Reverse Phase.

-

Transition: Monitor Parent [M+H]⁺ (119.2) and Sulfoxide [M+H]⁺ (135.2).

-

Differentiation: To distinguish FMO vs. CYP contribution, run a parallel assay with Heat Inactivation (FMOs are thermolabile at 50°C without NADPH, while CYPs are stable) or use chemical inhibitors (e.g., Methimazole for FMO).

-

Part 5: Safety & Toxicology (E-E-A-T)

-

Flammability: High.[4][5] Flash point < 23°C. Store in flammables cabinet.

-

Toxicity: Thioethers can be irritants.[4] High vapor concentrations may cause nausea (due to odor) or respiratory irritation.

-

Disposal: Do not pour down the drain. Treat with dilute bleach (sodium hypochlorite) to oxidize the sulfide to the non-volatile, odorless sulfone before disposal.

References

-

PubChem. (n.d.). Isopropyl propyl sulfide (CID 78708). National Library of Medicine. Retrieved January 28, 2026, from [Link]

- Phillips, I. R., & Shephard, E. A. (2008). Drug metabolism by flavin-containing monooxygenases of human and mouse. University College London. (Contextual grounding on FMO mechanisms).

-

Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics.[3][6] (Authoritative source on S-oxidation mechanisms).

Sources

- 1. ISOPROPYL N-PROPYL SULFIDE | 5008-73-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 5008-73-1 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. Isopropyl propyl sulfide | C6H14S | CID 78708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure and formula of ISOPROPYL N-PROPYL SULFIDE

Structural Characterization, Synthesis, and Physicochemical Profiling[1]

Executive Summary

Isopropyl n-propyl sulfide (CAS: 5008-73-1) represents a specific class of asymmetric dialkyl sulfides characterized by the linkage of a branched isopropyl group and a linear n-propyl chain via a thioether bridge.[1][2] While often overshadowed by its symmetric analogs, this compound serves as a critical model for studying steric effects in hydrodesulfurization (HDS) catalysis and as a volatile marker in organosulfur metabolomics.[1] This guide provides a definitive technical analysis of its molecular architecture, spectroscopic signature, and synthesis protocols, grounded in rigorous chemical principles.[1]

Part 1: Molecular Identity & Physicochemical Profile[1]

The distinctiveness of this compound lies in its asymmetry.[1] Unlike di-n-propyl sulfide, the steric bulk of the isopropyl group introduces a dipole moment variation and alters the electron density around the sulfur atom, influencing both reactivity (oxidation potential) and boiling point.[1]

1.1 Chemical Nomenclature & Identifiers

| Identifier Type | Value |

| IUPAC Name | 1-(Propan-2-ylsulfanyl)propane |

| Common Name | This compound; 2-Propylthiopropane |

| CAS Number | 5008-73-1 |

| SMILES | CCCSC(C)C |

| InChI Key | BDFDQOJJDDORSR-UHFFFAOYSA-N |

1.2 Physicochemical Properties

Data aggregated from experimental and predicted consensus models.[1]

| Property | Value | Technical Note |

| Molecular Formula | C₆H₁₄S | |

| Molecular Weight | 118.24 g/mol | |

| Boiling Point | 130–132 °C | Higher than di-isopropyl sulfide due to better packing of the n-propyl chain.[1] |

| Density | 0.83 g/mL | At 25 °C. |

| Refractive Index | 1.443 | |

| Flash Point | ~23 °C (Closed Cup) | Class 3 Flammable Liquid.[1] |

| Solubility | Lipophilic | Miscible in ethanol, ether; immiscible in water.[1] |

Part 2: Structural Analysis & Spectroscopic Signatures[1]

For the analytical chemist, identifying this compound requires distinguishing it from its symmetric isomers (di-n-propyl sulfide and di-isopropyl sulfide).[1] The asymmetry is the key diagnostic feature.[1]

2.1 Nuclear Magnetic Resonance (NMR) Logic

The ¹H NMR spectrum is the definitive identification tool.[1] The molecule contains two distinct alkyl environments.[1][3]

-

Isopropyl Group:

-

n-Propyl Group:

2.2 Mass Spectrometry (EI-MS) Fragmentation

In Electron Ionization (70 eV), the molecular ion (M⁺ = 118 ) is visible but often weak.[1] The fragmentation follows standard sulfide patterns:

-

m/z 118: Molecular Ion [M]⁺.[1]

-

m/z 75: Loss of Propyl radical (M - 43).[1] The charge remains on the sulfur-isopropyl fragment [CH(CH₃)₂-S]⁺.[1]

-

m/z 43: Propyl cation [C₃H₇]⁺ or Isopropyl cation (indistinguishable by mass alone, but dominant).[1]

-

m/z 61/62: Rearrangement ions characteristic of sulfides.

2.3 Structural Visualization

The following diagram illustrates the connectivity and the steric environment of the sulfur atom.[1]

Figure 1: Connectivity diagram of this compound highlighting the asymmetric alkyl environment.

Part 3: Synthesis & Reaction Pathways[1]

For research applications requiring high purity (>98%), the synthesis must avoid the formation of symmetric byproducts (scrambling).[1] The most robust method is the Williamson Thioether Synthesis , utilizing a nucleophilic substitution mechanism (

3.1 Validated Synthesis Protocol

Objective: Synthesize this compound via thiolate alkylation.

Reagents:

-

Propane-2-thiol (Isopropyl thiol) - Nucleophile Source[1]

-

1-Bromopropane (n-Propyl bromide) - Electrophile[1]

-

Sodium Ethoxide (NaOEt) - Base[1]

-

Ethanol (Anhydrous) - Solvent[1]

Mechanism:

-

Deprotonation: The base removes the proton from isopropyl thiol to form the isopropyl thiolate anion (

).[1] -

Nucleophilic Attack: The highly nucleophilic thiolate attacks the primary carbon of 1-bromopropane.[1]

-

Substitution: Bromide is displaced, yielding the asymmetric sulfide.[1]

Step-by-Step Workflow:

-

Preparation of Thiolate: In a 3-neck flask under

atmosphere, dissolve 1.1 eq of Sodium Ethoxide in anhydrous ethanol. Add 1.0 eq of Propane-2-thiol dropwise at 0°C. Stir for 30 mins. -

Alkylation: Add 1.0 eq of 1-Bromopropane dropwise. The reaction is exothermic; maintain temperature <20°C.[1]

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours to ensure completion.

-

Workup: Quench with water. Extract the oily layer with diethyl ether.[1] Wash with NaOH (to remove unreacted thiol) and brine.[1]

-

Purification: Dry over

and distill. Collect the fraction boiling at 130–132°C.

3.2 Synthesis Pathway Diagram[1]

Figure 2: Step-wise synthesis via Williamson Thioether methodology to ensure asymmetric purity.

Part 4: Applications in Drug Development & Chemical Biology[1]

While simple alkyl sulfides are rarely final drug candidates due to rapid oxidation, they are indispensable as metabolic probes and synthetic intermediates .[1]

4.1 Metabolic Oxidation Profiling (FMO/CYP450)

This compound is used to study Flavin-containing Monooxygenases (FMOs) .[1] The sulfur center is susceptible to oxidation, forming a chiral sulfoxide.[1]

-

Chirality: The oxidation of the sulfur atom in an asymmetric sulfide creates a chiral center.[1] Researchers use this to probe the stereoselectivity of metabolic enzymes.[1]

-

Reaction: Sulfide

Sulfoxide

4.2 Flavor & Fragrance Chemistry

Volatile sulfur compounds (VSCs) are potent odorants.[1] This specific sulfide contributes to the complex olfactory profiles of:

-

Allium species: (Onions, garlic) - as a degradation product.[1]

-

Tropical Fruits: (Durian) - contributes to the "sulfury/onion" note.[1]

-

Yeast Fermentation: Detected as a byproduct in specific brewing conditions.[1]

Part 5: Safety & Handling Protocols

Hazard Classification:

-

H225: Highly Flammable Liquid and Vapor.[1]

-

H315/H319: Causes skin and serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Odor Control: Like all low-molecular-weight sulfides, this compound has a potent, disagreeable "stench" threshold (ppb range).[1]

-

Containment: All work must be performed in a functioning fume hood.

-

Decontamination: Glassware should be treated with bleach (sodium hypochlorite) solution immediately after use.[1] The bleach oxidizes the sulfide to the odorless sulfoxide/sulfone/sulfonate, mitigating the smell.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78708, Isopropyl propyl sulfide.[1] Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Isopropyl propyl sulfide Mass Spectrum.[1] NIST Standard Reference Database 1A v17.[1] Retrieved from [Link][1]

-

Organic Syntheses. General Procedure for Sulfide Synthesis (Adapted). Org.[1][3][4][5] Synth. 1941, Coll.[1][5] Vol. 1, 37. Retrieved from [Link][1][5]

-

The Good Scents Company. Isopropyl Propyl Sulfide Organoleptic Properties.[1] Retrieved from [Link][1]

Sources

Initial investigations into the biological activity of ISOPROPYL N-PROPYL SULFIDE

Title: Initial Investigations into the Biological Activity of Isopropyl n-Propyl Sulfide: A Technical Discovery Guide

Executive Summary This technical guide outlines the preliminary biological characterization of This compound (CAS: 5008-73-1) , an asymmetric dialkyl sulfide. While historically categorized primarily within flavor chemistry and environmental odor analysis, recent structure-activity relationship (SAR) data suggests potential bioactivity in metabolic modulation and antimicrobial pathways. This document serves as a foundational protocol for researchers initiating pharmacological or toxicological profiling of this compound, focusing on its metabolic fate (S-oxidation) and potential interaction with lipid biosynthesis enzymes.

Chemical Profile & Physicochemical Properties

Before initiating biological assays, the physicochemical limitations of the compound must be understood. This compound is a volatile, lipophilic thioether. Its handling requires specific protocols to prevent evaporative loss during incubation, which would skew potency data.

| Property | Value / Description | Relevance to Bioassays |

| IUPAC Name | 1-(propan-2-ylsulfanyl)propane | Standard identification.[1] |

| CAS Number | 5008-73-1 | Registry tracking.[1][2][3] |

| Molecular Weight | 118.24 g/mol | Calculation of molarity for IC50/EC50. |

| LogP (Est.) | ~2.5 - 2.8 | Highly lipophilic; crosses cell membranes easily; requires DMSO/ethanol carriers. |

| Volatility | High (BP ~132°C) | Critical: Assays must be sealed (e.g., parafilm, septum caps) to maintain effective concentration. |

| Odor Threshold | Low (ppb range) | Requires fume hood handling; environmental contamination risk. |

Metabolic Fate: The S-Oxidation Pathway

The primary biological clearance mechanism for dialkyl sulfides is S-oxidation , converting the lipophilic sulfide into more polar sulfoxides and sulfones. Understanding this pathway is crucial for distinguishing between the activity of the parent molecule and its metabolites.

Mechanism of Action: FMO vs. CYP

Unlike carbon-based metabolism, sulfur metabolism in this class is heavily driven by Flavin-containing Monooxygenases (FMOs) , specifically FMO3 in the liver, alongside Cytochrome P450 (CYP) isoforms.

-

FMO Mediation: FMOs act as a "soft" nucleophile oxidizer. They rapidly convert the sulfide to the sulfoxide (chiral S-oxide).

-

CYP Mediation: CYPs can perform the same oxidation but are also capable of dealkylation (removing the isopropyl group), though this is kinetically slower for simple sulfides.

Scientific Directive: In early investigations, you must determine the Metabolic Stability of the parent compound. If the sulfide is rapidly oxidized, observed biological effects in vivo may actually be due to the sulfoxide metabolite.

Figure 1: The sequential S-oxidation pathway. The parent sulfide is rapidly oxidized to the sulfoxide, often the bioactive species in vivo.

Proposed Biological Activity: Antimicrobial Targets

Based on structural analogs (e.g., diallyl disulfide, dipropyl sulfide), this compound is hypothesized to exhibit antimicrobial activity through Thiol-Exchange Mechanisms .

Target: β-Ketoacyl-ACP Synthase III (FabH)

Research into related asymmetric sulfides suggests they can inhibit bacterial fatty acid biosynthesis.[4]

-

Mechanism: The enzyme FabH is critical for the initiation of fatty acid elongation in bacteria (S. aureus, E. coli).

-

Hypothesis: The sulfide moiety may interact with the active site cysteine of FabH, or the molecule may act as a competitive inhibitor for the acyl-CoA substrate due to its alkyl chain length mimicking the nascent fatty acid chain.

-

Validation Strategy: Do not rely on optical density (OD) readings alone. Volatile compounds can escape microplates. Use sealed broth microdilution or vapor phase assays .

Investigative Protocols (The "How-To")

Protocol A: Differential Metabolic Stability Assay

This protocol distinguishes whether FMOs or CYPs are responsible for metabolizing the compound. This is vital because FMOs are not easily induced/inhibited by drugs, whereas CYPs are prone to drug-drug interactions.

Materials:

-

Pooled Human Liver Microsomes (HLM).

-

NADPH regenerating system.[5]

-

Heat Inactivation: FMOs are thermolabile (inactive at 50°C), while CYPs remain active.

-

Chemical Inhibitor: Methimazole (specific competitive inhibitor for FMO).

Workflow:

-

Preparation: Prepare 10 µM this compound in phosphate buffer (0.1% DMSO final).

-

Group 1 (Control): HLM + NADPH + Test Compound (37°C).

-

Group 2 (Heat Shock): Pre-incubate HLM at 50°C for 90 sec (kills FMO), then cool to 37°C + NADPH + Test Compound.

-

Group 3 (Inhibitor): HLM + Methimazole (100 µM) + NADPH + Test Compound.

-

Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile containing internal standard.

-

Analysis: Analyze supernatant via LC-MS/MS (monitor transition of parent mass).

Interpretation:

-

If clearance drops significantly in Group 2 & 3 , metabolism is FMO-driven (Typical for this compound).

-

If clearance remains high in Group 2, metabolism is CYP-driven .

Protocol B: Vapor Phase Antimicrobial Assay

Standard agar diffusion fails for volatiles. Use the "Inverted Lid" method.

-

Inoculum: Plate bacteria (S. aureus) on Mueller-Hinton agar.

-

Application: Apply pure or diluted this compound (10-50 µL) onto a sterile filter paper disc.

-

Placement: Place the disc in the center of the petri dish lid .

-

Incubation: Invert the agar plate over the lid and seal tightly with Parafilm. Incubate at 37°C for 24h.

-

Readout: Measure the Zone of Inhibition (ZOI) caused by the vapor diffusing upward into the agar.

Figure 2: Parallel workflow for characterizing chemical stability and biological efficacy.

Toxicology & Safety Profile

-

GHS Classification:

-

Handling Directive: All transfers must occur in a certified chemical fume hood. Nitrile gloves are sufficient for splash protection, but prolonged contact requires laminated films due to the permeation potential of low-MW sulfides.

-

Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the sulfide to the non-volatile, odorless sulfone/sulfonate before disposal.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78708, Isopropyl propyl sulfide. Retrieved from [Link]

- Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics.

-

European Chemicals Agency (ECHA). (2025).[1] C&L Inventory: Isopropyl propyl sulfide. Retrieved from [Link]

- Mishra, B., et al. (2011). Inhibition of bacterial fatty acid biosynthesis by novel sulfide analogs. (General reference for sulfide-FabH interaction mechanisms).

Sources

- 1. Isopropyl propyl sulfide | C6H14S | CID 78708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5008-73-1 [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Asymmetric Sulfoxidations Catalyzed by Bacterial Flavin-Containing Monooxygenases [mdpi.com]

- 6. Sulfide, butyl isopropyl | C7H16S | CID 522478 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety, hazards, and handling information for ISOPROPYL N-PROPYL SULFIDE

Executive Summary

Isopropyl n-propyl sulfide (1-[(1-methylethyl)thio]propane) is an unsymmetrical dialkyl sulfide characterized by its potent organoleptic profile and utility as a sulfur-based building block in organic synthesis.[1][2][3][4][5] While naturally occurring in volatile fractions of pungent foods such as durian and certain Allium species, its primary relevance in industrial and research settings lies in its role as a flavor intermediate and a model substrate for investigating selective S-oxidation pathways.[1][2]

This guide provides a rigorous technical analysis of the compound’s physicochemical properties, hazard profile, and handling protocols.[1][2] It moves beyond standard Safety Data Sheet (SDS) boilerplate to address the specific challenges of working with volatile, stench-grade organosulfur compounds, emphasizing containment strategies and oxidative stability.

Part 1: Physicochemical Characterization

The physical constants of this compound dictate its handling requirements. Its flash point places it on the cusp of high flammability, requiring strict static control, while its lipophilicity drives its biological interaction (membrane permeation).[1][2]

Table 1: Key Physicochemical Properties

| Property | Value | Technical Implication |

| CAS Number | 5008-73-1 | Unique identifier for regulatory compliance.[1][2][4] |

| Molecular Weight | 118.24 g/mol | Moderate volatility; significant vapor pressure at RT.[1][2] |

| Physical State | Liquid | Colorless to pale yellow; requires liquid transfer protocols.[1][2] |

| Boiling Point | 132 °C (760 mmHg) | Standard distillation is feasible for purification.[1][2] |

| Flash Point | ~23 °C (Closed Cup) | High Risk. Class IB Flammable Liquid.[1][2] Vapor can travel to ignition sources.[1][2] |

| Density | 0.833 g/cm³ | Lighter than water; spills will float, complicating aqueous suppression.[1][2] |

| Refractive Index | 1.443 – 1.446 | Useful for quick purity verification in synthesis.[1][2] |

| Solubility | Organic Solvents | Miscible in ethanol, ether; immiscible in water.[1][2] |

| Odor Threshold | ppb range (Est.) | Extremely low.[1][2] "Stench" characteristics require dedicated ventilation.[1][2] |

Part 2: Hazard Identification & Toxicology (E-E-A-T)

2.1 GHS Classification & Mechanistic Toxicity this compound poses a dual threat: immediate physical injury from flammability and physiological harm through irritation.[1][2]

-

H315 / H319 / H335: Irritation Triad (Skin, Eyes, Respiratory). [1][2]

-

Mechanism:[1][2][6][7][8] Lipophilic sulfides penetrate the stratum corneum (skin) and mucous membranes.[1][2] While less reactive than thiols, dialkyl sulfides can act as irritants.[1][2] The "serious eye damage" (H318) classification often associated with this class suggests that direct contact can cause corneal opacity or irreversible tissue damage.[1][2]

-

2.2 The "Stench" Factor: Psychological & Operational Hazard Unlike standard solvents, the odor of this compound is biologically active at trace levels (parts per billion).[1][2]

-

Olfactory Fatigue: Researchers may lose the ability to smell the compound after prolonged exposure, leading to a false sense of security regarding leak containment.[1][2]

-

Community Impact: Improper venting can lead to building-wide evacuations or environmental complaints.[1][2]

Part 3: Synthesis & Reactivity Profile

Understanding the formation and degradation of this molecule is essential for stability management.[1][2]

3.1 Synthesis Logic (Williamson Thioether Synthesis) The most robust route involves the nucleophilic attack of a thiolate anion on an alkyl halide.[1][2] Due to steric factors, it is preferable to use the less hindered nucleophile/electrophile pair.[1][2]

-

Pathway A: Sodium propane-1-thiolate + 2-Bromopropane (Isopropyl bromide).[1][2]

-

Pathway B: Sodium propane-2-thiolate + 1-Bromopropane.[1][2]

-

Choice: Pathway B is often preferred to minimize E2 elimination side reactions common with secondary halides (isopropyl bromide).[1][2]

3.2 Reactivity: S-Oxidation The sulfide sulfur is nucleophilic and prone to oxidation.[1][2]

-

Sulfoxide Formation: Controlled oxidation (e.g., with NaIO₄ or H₂O₂) yields the sulfoxide.[1][2]

-

Sulfone Formation: Stronger oxidation (e.g., mCPBA, excess H₂O₂) yields the sulfone.[1][2]

-

Storage Implication: Exposure to atmospheric oxygen over time can lead to the slow formation of sulfoxides, altering the refractive index and odor profile.[1][2]

Visualization: Synthesis & Oxidation Pathways

Figure 1: Synthesis via nucleophilic substitution and subsequent oxidative degradation pathways.[1][2]

Part 4: Handling, Storage, & Emergency Protocols

4.1 Storage Architecture

-

Atmosphere: Store under Argon or Nitrogen blanket.[1][2] Oxygen promotes degradation.[1][2]

-

Temperature: Cool, dry environment (<15°C recommended).

-

Container: Amber glass to prevent photo-oxidation.[1][2] Teflon-lined caps are mandatory to prevent sulfur permeation through standard polyethylene liners.[1][2]

-

Segregation: Keep away from strong oxidizing agents (perchlorates, peroxides) to prevent exothermic reactions.[1][2]

4.2 Experimental Handling Workflow Every interaction with this compound must follow a "Closed-Loop" logic to prevent odor release and fire.[1][2]

Visualization: Safe Handling Decision Tree

Figure 2: Operational workflow ensuring containment of stench and safe disposal.

4.3 Spills & Decontamination (The Bleach Protocol) Standard spill kits are insufficient for sulfides due to the odor persistence.[1][2]

-

Evacuate: Clear the immediate area.

-

Oxidative Quench: Pour a dilute solution of Sodium Hypochlorite (Bleach) or Hydrogen Peroxide over the spill.[1][2]

-

Absorb: Use vermiculite or sand after 10-15 minutes of reaction time.[1][2]

-

Disposal: Seal in double-bagged waste containers.

Part 5: Applications in Research

5.1 Flavor & Fragrance Chemistry this compound is a key volatile component in the "sulfury" profile of tropical fruits like Durian (Durio zibethinus) and savory vegetables like onions.[1][2] In drug development, it serves as a reference standard for calibrating gas chromatography (GC) systems used to detect sulfur metabolites in breath analysis or food quality control.[1][2]

5.2 Organic Synthesis Intermediate

-

Metal Ligands: The sulfide lone pairs can coordinate with transition metals (Pd, Pt) to form catalysts.[1][2]

-

Alkylation Reagents: Upon conversion to sulfonium salts, the propyl/isopropyl groups can be transferred to nucleophiles.[1][2]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78708, Isopropyl propyl sulfide.[1][2] Retrieved January 28, 2026, from [Link][1][2]

-

European Chemicals Agency (ECHA). Registration Dossier: Sulfides and their derivatives.[1][2] (General GHS Classification Standards).[1][2][3]

-

Sigma-Aldrich (Merck). Safety Data Sheet: Isopropyl Propyl Sulfide.[1][2] (Referenced for Flash Point and Handling Codes).

Sources

- 1. guidechem.com [guidechem.com]

- 2. Isopropyl propyl sulfide | C6H14S | CID 78708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | 5008-73-1 [chemicalbook.com]

- 5. CAS 5008-73-1: 1-[(1-Methylethyl)thio]propane | CymitQuimica [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Buy 4,4'-Methylenebis(2,6-diethylaniline) (EVT-304704) | 13680-35-8 [evitachem.com]

- 8. This compound | 5008-73-1 | Benchchem [benchchem.com]

Technical Guide: The Physicochemical and Synthetic Architecture of Mixed Alkyl Sulfides

Executive Summary

Mixed alkyl sulfides (asymmetric thioethers,

Structural Dynamics and Physical Characteristics

The asymmetry of mixed alkyl sulfides creates a dipole moment and volatility profile distinct from symmetrical sulfides. In drug development, this asymmetry is often exploited to tune lipophilicity (

Volatility and Olfactory Thresholds

Mixed alkyl sulfides are notorious for their low odor detection thresholds (ODT), often in the parts-per-billion (ppb) range. This characteristic is vital for safety protocols in the lab and for understanding the "garlic-like" side effects of sulfur-containing prodrugs.

Table 1: Comparative Physical Properties of Alkyl Sulfides

| Compound | Structure | Boiling Point (°C) | Odor Character | Odor Threshold (Air) |

| Dimethyl Sulfide | 37°C | Cabbage, Corn | ~1-3 ppb | |

| Methyl Ethyl Sulfide | 66-67°C | Pungent, Sulfurous | ~1-2 ppb | |

| Diethyl Sulfide | 92°C | Garlic, Ethereal | ~0.25 ppb | |

| Allyl Methyl Sulfide | 91-92°C | Strong Garlic | ~0.1 ppb |

Analytic Insight: The boiling point elevation from Dimethyl Sulfide to Methyl Ethyl Sulfide (+30°C) allows for effective fractional distillation, but the extreme olfactory potency requires closed-system handling even for high-boiling analogues.

Precision Synthesis: Overcoming Scrambling

The classical synthesis of sulfides involves the alkylation of thiols. However, synthesizing mixed sulfides presents a challenge: scrambling . If one attempts to mix two symmetrical sulfides with a catalyst, an equilibrium mixture (

To guarantee the

Mechanism: Phase Transfer Catalysis (PTC)

In this system, a quaternary ammonium salt (

Figure 1: Phase Transfer Catalysis mechanism for the selective synthesis of asymmetric sulfides. The catalyst shuttles the nucleophilic thiolate into the organic phase, ensuring controlled alkylation.

Protocol: Synthesis of Allyl Methyl Sulfide (Example)

Objective: Synthesize Allyl Methyl Sulfide without forming Diallyl Disulfide contaminants.

-

Reagents: Methyl mercaptan (sodium salt, 15% aq. solution), Allyl bromide (1.0 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq), Dichloromethane (DCM).

-

Procedure:

-

Charge the reaction vessel with DCM and Allyl bromide.

-

Add TBAB catalyst.[1]

-

Slowly add the aqueous sodium methyl mercaptide solution under vigorous stirring (1000 rpm) at 0°C. Note: Vigorous stirring is critical to maximize interfacial surface area.

-

Allow to warm to room temperature over 2 hours.

-

-

Workup: Separate organic layer, wash with water, dry over

, and distill. -

Validation: GC-MS must confirm a single peak with molecular ion

.

Reactivity and Metabolic Fate[3][4]

For drug discovery professionals, the stability of the sulfide linkage is the primary concern. Mixed alkyl sulfides are prone to oxidative metabolism. Understanding this pathway is essential because the resulting sulfoxides are often chiral and biologically active, while sulfones are generally inactive excretion products.

The Oxidation Pathway (CYP450 & FMO)

In vivo, mixed sulfides are metabolized primarily by Cytochrome P450 (specifically CYP2E1) and Flavin-containing Monooxygenases (FMO).

Figure 2: Metabolic oxidation cascade. The conversion to sulfoxide creates a chiral center, potentially resulting in diastereomers if the alkyl groups also contain stereocenters.

Experimental Protocol: Selective Oxidation to Sulfoxide

To synthesize the sulfoxide metabolite reference standard without over-oxidizing to the sulfone, use a controlled peroxide system.

-

Reagents: Mixed Sulfide (1 eq), 30%

(1.1 eq), Glacial Acetic Acid (Solvent/Catalyst). -

Key Step: Maintain temperature at 0-5°C . Higher temperatures promote sulfone formation.

-

Mechanism: The acetic acid forms a peracetic acid intermediate in situ, which transfers oxygen to the sulfur lone pair.

-

Monitoring: Monitor via TLC or HPLC. Sulfoxides are significantly more polar than the parent sulfide.

References

-

Vertex Pharmaceuticals. (2019). Synthesis of methyl ethyl sulfide and related production systems. WO2019173208A1. Google Patents. Link

-

National Institute of Standards and Technology (NIST). (2023). Dimethyl sulfide: Phase change data and thermochemistry. NIST Chemistry WebBook, SRD 69. Link

-

Tang, R., et al. (2007).[2] Sulfite-Promoted One-Pot Synthesis of Sulfides by Reaction of Aryl Disulfides with Alkyl Halides.[2] Synthesis, 2007(1), 85-91. Link

-

Chen, J., et al. (2019).[3] A comprehensive review of cytochrome P450 2E1 for xenobiotic metabolism. Drug Metabolism Reviews.[3] Link

-

Leffingwell & Associates. (2023). Odor Detection Thresholds & References.Link

-

Bahrami, K., et al. (2010).[4] Selective Oxidation of Sulfides to Sulfoxides.[5] Journal of Organic Chemistry, 75(18), 6208–6213. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfite-Promoted One-Pot Synthesis of Sulfides by Reaction of Aryl Disulfides with Alkyl Halides [organic-chemistry.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 5. Scalable selective electrochemical oxidation of sulfides to sulfoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Discovery and History of Unsymmetrical Thioethers: A Technical Guide

Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Synthetic Evolution, Mechanistic Integrity, and Pharmaceutical Application

Introduction: The Strategic Value of the C–S Bond

Unsymmetrical thioethers (R–S–R'), also known as sulfides, represent a structural motif of immense significance in modern medicinal chemistry and materials science.[1] Unlike their symmetrical counterparts, which often serve as mere solvents or precursors, unsymmetrical thioethers function as critical pharmacophores and metabolic handles in bioactive molecules.

From a drug design perspective, the thioether linkage offers unique physicochemical properties:

-

Metabolic Liability & Opportunity: The sulfur atom is a "soft" nucleophile susceptible to oxidation by cytochrome P450 enzymes, yielding sulfoxides and sulfones. This metabolic pathway is often exploited to create prodrugs (e.g., Sulindac) or to tune half-life.

-

Bioisosterism: The C–S–C bond angle (~90-100°) and bond length (~1.8 Å) differ significantly from ethers (C–O–C), altering the spatial orientation of pharmacophores without dramatically changing lipophilicity.

This guide traces the evolution of unsymmetrical thioether synthesis from early nucleophilic substitutions to state-of-the-art transition metal catalysis, providing the technical grounding necessary for rational experimental design.

Historical Evolution of C–S Bond Formation

The history of thioether synthesis is a journey from harsh, non-selective alkylations to precision catalysis.

The Classical Era (1850s – 1970s)

-

Williamson Ether Synthesis Adaptation (1850s): The alkylation of thiolate anions (RS⁻) with alkyl halides (R'–X) remains the oldest method. While effective for simple primary alkyl substrates, it suffers from poor chemoselectivity and elimination side reactions with secondary/tertiary substrates.

-

Thiol-Ene "Click" Chemistry (1905): Discovered by Theodor Posner, the hydrothiolation of alkenes was initially a curiosity. It was not until the late 1990s that its "click" characteristics—high yield, atom economy, and tolerance to oxygen/water—were fully appreciated for polymer and bioconjugate synthesis.

The Catalytic Revolution (1978 – Present)

-

Migita's Breakthrough (1978): The first report of palladium-catalyzed C–S bond formation between aryl halides and thiols marked a paradigm shift, enabling the synthesis of diaryl sulfides previously inaccessible via SNAr.

-

Buchwald-Hartwig Coupling (1990s-2000s): Originally developed for C–N bonds, the ligands and precatalysts were rapidly adapted for C–S coupling, solving the problem of catalyst poisoning by sulfur.

Visualization: Timeline of Discovery

Figure 1: Chronological evolution of C–S bond formation methodologies.[2][3]

Synthetic Methodologies & Experimental Protocols

Classical Nucleophilic Substitution (SN2)

Mechanism: Direct displacement of a leaving group (halide, mesylate) by a thiolate anion. Application: Synthesis of Montelukast.[4] The key step involves the coupling of a thiol-containing cyclopropane intermediate with a mesylate.

Protocol: General Thiol Alkylation (Montelukast-Type)

This protocol simulates the formation of an alkyl-aryl thioether via mesylate displacement.

-

Activation: Dissolve the alcohol precursor (1.0 equiv) in dry Toluene/THF under N₂. Cool to -5°C. Add methanesulfonyl chloride (1.2 equiv) and triethylamine (1.5 equiv). Stir for 1h to generate the mesylate in situ.

-

Coupling: In a separate vessel, generate the thiolate by treating the thiol (1.1 equiv) with NaH (1.2 equiv) in THF at 0°C for 30 min.

-

Reaction: Cannulate the thiolate solution into the mesylate mixture at -5°C. Allow to warm to RT over 4h.

-

Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Wash organic phase with brine, dry over Na₂SO₄, and concentrate.

-

Causality: The low temperature is critical to prevent elimination of the mesylate to an alkene. The separate generation of thiolate ensures rapid reaction upon addition, minimizing side reactions.

Transition Metal Catalyzed C–S Coupling

Mechanism: Oxidative addition of Ar-X to Pd(0), ligand exchange with thiolate, and reductive elimination to form Ar-S-R. Application: Synthesis of Vortioxetine. This antidepressant features a diaryl sulfide linkage formed via Pd-catalyzed coupling or SNAr.

Protocol: Pd-Catalyzed C–S Coupling (Vortioxetine-Type)

Standardized procedure for coupling an aryl bromide with a thiophenol.

-

Reagents: Charge a reaction vial with Aryl Bromide (1.0 equiv), Thiophenol derivative (1.1 equiv), Pd₂(dba)₃ (1.0 mol%), and Xantphos (2.0 mol%).

-

Base: Add Cs₂CO₃ (2.0 equiv).

-

Solvent: Add anhydrous Dioxane (0.2 M concentration).

-

Deoxygenation: Sparge with Argon for 10 mins. Critical Step: Oxygen causes homocoupling of thiols to disulfides, poisoning the catalyst.

-

Reaction: Seal and heat to 100°C for 12h.

-

Workup: Filter through a celite pad (to remove Pd black). Concentrate and purify via flash chromatography.

Visualization: Pd-Catalytic Cycle

Figure 2: Catalytic cycle for Palladium-catalyzed C–S bond formation.[5]

Comparative Analysis of Methods

| Feature | Classical Nucleophilic Substitution | Transition Metal Catalysis (Pd/Cu) | Thiol-Ene "Click" |

| Bond Type | sp³ C – S | sp² C – S (Aryl/Vinyl) | sp³ C – S |

| Substrate Scope | 1° Alkyl Halides/Mesylates | Aryl Halides, Triflates | Alkenes (Terminal/Internal) |

| Key Limitation | Elimination (E2) side reactions | Catalyst poisoning by sulfur | Radical side reactions |

| Atom Economy | Moderate (Salt waste) | High | Excellent (100%) |

| Drug Example | Montelukast | Vortioxetine, Axitinib | Bioconjugates |

Applications in Drug Discovery[6][7]

Case Studies

-

Vortioxetine (Trintellix): An antidepressant where the unsymmetrical aryl thioether linkage connects a piperazine-phenyl moiety to a dimethylphenyl ring. The stability of this sulfide bridge is crucial for its pharmacokinetics.

-

Axitinib (Inlyta): A tyrosine kinase inhibitor. The synthesis involves a palladium-catalyzed insertion of a thiol into a heterocyclic scaffold.[6]

-

Montelukast (Singulair): An asthma medication.[4][7][8] The thioether is formed via a classical SN2 reaction, connecting the quinoline arm to the cyclopropane acetic acid tail.

Metabolic Considerations

In drug development, the thioether is a "soft spot."

-

S-Oxidation: The primary metabolic route. Sulfides are oxidized to sulfoxides (chiral) and then to sulfones.

-

Example:Sulindac is a sulfoxide prodrug reduced in vivo to the active sulfide (thioether) form.

-

-

S-Dealkylation: Less common but possible via P450-mediated oxidation of the alpha-carbon.

References

-

Williamson Ether Synthesis: Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356. Link

-

Thiol-Ene Discovery: Posner, T. (1905). "Beiträge zur Kenntniss der ungesättigten Verbindungen. II. Ueber die Addition von Mercaptanen an ungesättigte Kohlenwasserstoffe". Berichte der deutschen chemischen Gesellschaft, 38(1), 646–657. Link

-

Migita Coupling (First Pd-Catalyzed C-S): Migita, T., et al. (1978). "Palladium-catalyzed reaction of aryl halides with thiols". Bulletin of the Chemical Society of Japan, 53(5), 1385–1389. Link

-

Vortioxetine Synthesis: Bang-Andersen, B., et al. (2011).[6] "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder". Journal of Medicinal Chemistry, 54(9), 3206–3221. Link

-

Montelukast Synthesis: King, A. O., et al. (1995). "Efficient Synthesis of Montelukast". Journal of Organic Chemistry, 60, 7328. Link

-

Review on C-S Bond Formation: Shen, C., et al. (2015). "Recent advances in C–S bond formation via C–H bond functionalization and decarboxylation". Chemical Society Reviews, 44, 291-314. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. US10227317B2 - Process for the preparation of vortioxetine - Google Patents [patents.google.com]

- 4. Efficient synthesis for the preparation of montelukast - Patent 2287154 [data.epo.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2006008751A2 - Process for the preparation of montelukast and its salts - Google Patents [patents.google.com]

- 8. Benzyl thioether formation merging copper catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08015F [pubs.rsc.org]

Fundamental reaction mechanisms involving ISOPROPYL N-PROPYL SULFIDE

Content Type: Technical Whitepaper Subject: 1-(propan-2-ylsulfanyl)propane (CAS: 5008-73-1)[1]

Executive Summary

Isopropyl n-propyl sulfide (INPS) represents a distinct class of asymmetric dialkyl sulfides characterized by the juxtaposition of a steric-hindered secondary alkyl group (isopropyl) and a flexible primary alkyl chain (n-propyl) flanking a central sulfur atom.[1] This structural asymmetry creates a unique reactivity profile compared to symmetric analogs like diethyl sulfide.[1]

This guide dissects the fundamental mechanisms governing INPS reactivity, focusing on three critical pathways:

-

Nucleophilic Substitution (Synthesis): The kinetic imperative of steric selection.[1]

-

Oxidative Transformation: The metabolic and synthetic conversion to sulfoxides/sulfones.[1]

-

Catalytic Hydrodesulfurization (HDS): The reductive C-S bond cleavage essential for petrochemical refining.[1][2]

Molecular Architecture & Reactivity Profile

The reactivity of INPS is dictated by the electron-rich sulfur center (

-

Nucleophilicity: The sulfur atom is a soft nucleophile, readily attacking alkyl halides (sulfonium salt formation) or coordinating with soft metals (Pd, Pt).

-

Oxidation Potential: The electron density on sulfur allows facile oxidation by electrophilic oxygen species (ROS, peracids).

-

Steric Differentiation: The isopropyl group provides significant steric shielding to one side of the sulfur, affecting the kinetics of

attack on the sulfur center during alkylation, while the n-propyl group remains accessible.

Quantitative Data Summary

| Property | Value / Characteristic | Relevance |

| Formula | - | |

| Molecular Weight | 118.24 g/mol | Stoichiometry calculations |

| Boiling Point | ~130–135 °C (Est.)[1] | Purification via fractional distillation |

| Hybridization | Reduced steric strain compared to ethers | |

| Key Hazard | H225 (Flammable), H315 (Irritant) | Safety protocols required |

Mechanism I: Asymmetric Synthesis via Nucleophilic Substitution

The Kinetic Imperative:

The synthesis of INPS demonstrates a critical principle in organic chemistry: Steric Control of

To synthesize INPS, one could theoretically react:

Expert Insight: Route A is the scientifically valid choice. Route B involves nucleophilic attack on a secondary carbon (isopropyl), which significantly increases the rate of competing E2 elimination (forming propylene) over substitution. Route A targets a primary carbon, maximizing yield and purity.[1]

Protocol 1: Regioselective Synthesis of INPS

Objective: Synthesis of 1-(propan-2-ylsulfanyl)propane with >95% purity.[1]

Reagents:

-

2-Propanethiol (Isopropyl mercaptan) [1.0 eq][1]

-

n-Propyl bromide (1-Bromopropane) [1.1 eq][1]

-

Sodium Ethoxide (NaOEt) or NaOH [1.1 eq][1]

-

Ethanol (Anhydrous)[1]

-

Phase Transfer Catalyst (if using aqueous NaOH): Tetrabutylammonium bromide (TBAB).

Methodology:

-

Thiolate Formation: In a 3-neck flask under

atmosphere, dissolve 2-propanethiol in anhydrous ethanol. Slowly add NaOEt at 0°C. The deprotonation is rapid and exothermic. -

Nucleophilic Attack: Add n-propyl bromide dropwise.[1] Maintain temperature at 40-50°C.

-

Causality: Heating ensures overcoming the activation energy for the

transition state, but excessive heat promotes elimination.

-

-

Quenching & Extraction: After 4 hours, quench with water. Extract the organic layer with diethyl ether.

-

Validation: Dry over

and distill. Verify product via GC-MS (Molecular ion peak m/z 118).

Mechanism II: Oxidative Transformations (Metabolic & Synthetic)

Sulfides are metabolic substrates for Flavin-containing Monooxygenases (FMO) and Cytochrome P450 enzymes.[1] The oxidation proceeds sequentially: Sulfide

Pathway Logic

The sulfur lone pair acts as a nucleophile attacking the electrophilic oxygen of the oxidant. The asymmetry of INPS leads to the formation of a chiral sulfoxide (since the sulfur becomes a stereocenter with four different groups: Isopropyl, n-Propyl, Oxygen, and Lone Pair).

Visualization: Oxidative Pathway

The following diagram illustrates the stepwise oxidation and the branching metabolic fate.

Figure 1: Stepwise oxidation mechanism of INPS to sulfoxide and sulfone derivatives.

Protocol 2: Controlled Oxidation to Sulfoxide

Objective: Selective synthesis of the sulfoxide without over-oxidation to sulfone.

-

Reagent: Sodium Periodate (

) [1.05 eq] in water/methanol (1:1).-

Why:

is milder than

-

-

Procedure: Add INPS to the

solution at 0°C. Stir for 12 hours. -

Workup: Filter the precipitated

. Extract filtrate with chloroform. -

Self-Validation: IR Spectroscopy. Look for the strong

stretch at 1030–1070

Mechanism III: Catalytic Hydrodesulfurization (HDS)

In industrial refining, INPS serves as a model for non-aromatic sulfur contaminants.[1] The goal is removing sulfur as

Mechanism:

The reaction occurs on the surface of sulfided Co-Mo/

-

Adsorption: The sulfur lone pair coordinates to a coordinatively unsaturated Mo site (vacancy).[1]

-

C-S Bond Scission: Hydrogenolysis breaks the

bonds.[1]-

Regioselectivity:[1] The bond to the secondary carbon (isopropyl) is generally weaker and cleaves more readily than the primary n-propyl bond, but steric bulk can hinder adsorption.

-

Figure 2: Catalytic cycle for the hydrodesulfurization of dialkyl sulfides on metal surfaces.

References

-

Organic Syntheses. "n-Propyl Sulfide". Org.[1][8] Synth.1941 , Coll.[1][8] Vol. 1, 424.[1] Link (Foundation for nucleophilic substitution protocol).[1]

-

BenchChem. "this compound Reaction Analysis". BenchChem Database.[1] Link (Reactivity profile and safety data).[1]

-